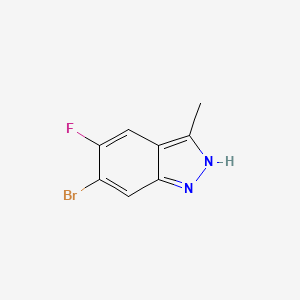
6-溴-5-氟-3-甲基-1H-吲唑
描述
6-Bromo-5-fluoro-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H6BrFN2 and its molecular weight is 229.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-5-fluoro-3-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-fluoro-3-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学转化和合成
6-溴-5-氟-3-甲基-1H-吲唑参与了各种化学转化和合成过程。例如,它用于将二氢苯并三唑环酮转化为吲唑,展示了其在合成多样的杂环化合物中的实用性 (Fujimura, Nagano, Matsunaga, & Shindo, 1984)。
生物医学研究
在生物医学研究领域,吲唑衍生物,包括6-溴-5-氟-3-甲基-1H-吲唑等化合物,被探索其潜在的生物活性。吲唑已被研究其对酶的抑制作用,如乳过氧化物酶,这是免疫系统防御机制中的重要组成部分 (Köksal & Alım, 2018)。
材料科学与工程
吲唑化合物在材料科学和工程中也具有重要意义。它们的晶体和分子结构被分析用于各种应用,包括开发具有特定物理和化学性质的新材料 (Cabildo et al., 2011)。
药理学应用
氟代吲唑,包括6-溴-5-氟-3-甲基-1H-吲唑在内的一类化合物,被研究其药理学性质。这些化合物被分析其在开发新药物方面的潜力,特别是由于它们与各种生物靶点的相互作用 (Wasilewska et al., 2014)。
作用机制
Target of Action
Indazole derivatives have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, some indazole derivatives can inhibit enzymes, modulate receptors, or interfere with cellular processes .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (35495) suggests that it may have suitable properties for oral bioavailability .
Result of Action
Indazole derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Like other chemical compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
6-Bromo-5-fluoro-3-methyl-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . The interaction between 6-Bromo-5-fluoro-3-methyl-1H-indazole and HDACs can lead to changes in chromatin structure and gene expression, highlighting its potential as a modulator of epigenetic processes.
Cellular Effects
The effects of 6-Bromo-5-fluoro-3-methyl-1H-indazole on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, potentially through the modulation of cell signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, 6-Bromo-5-fluoro-3-methyl-1H-indazole can influence gene expression by altering the activity of transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 6-Bromo-5-fluoro-3-methyl-1H-indazole exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of target enzymes, such as HDACs, leading to enzyme inhibition . This binding can result in the accumulation of acetylated histones, which in turn affects gene expression and cellular function. Additionally, 6-Bromo-5-fluoro-3-methyl-1H-indazole may interact with other biomolecules, such as transcription factors, to modulate their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-5-fluoro-3-methyl-1H-indazole in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 6-Bromo-5-fluoro-3-methyl-1H-indazole in in vitro studies has shown sustained effects on gene expression and cellular metabolism, indicating its potential for prolonged biochemical modulation.
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromo-5-fluoro-3-methyl-1H-indazole vary with different dosages. At lower doses, this compound has been observed to exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, 6-Bromo-5-fluoro-3-methyl-1H-indazole may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Bromo-5-fluoro-3-methyl-1H-indazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and activity of 6-Bromo-5-fluoro-3-methyl-1H-indazole, as well as its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 6-Bromo-5-fluoro-3-methyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and can bind to intracellular proteins that facilitate its localization and accumulation . The distribution of 6-Bromo-5-fluoro-3-methyl-1H-indazole within tissues can impact its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Bromo-5-fluoro-3-methyl-1H-indazole is crucial for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with chromatin and other nuclear proteins . The presence of targeting signals or post-translational modifications may direct 6-Bromo-5-fluoro-3-methyl-1H-indazole to specific subcellular compartments, influencing its biochemical effects and therapeutic potential.
属性
IUPAC Name |
6-bromo-5-fluoro-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-4-5-2-7(10)6(9)3-8(5)12-11-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWMSIESUUWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



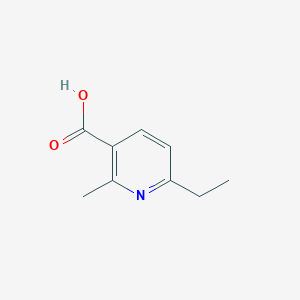
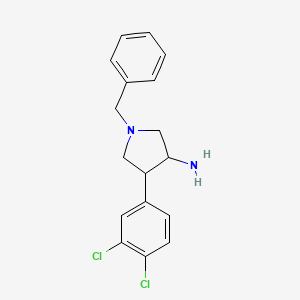
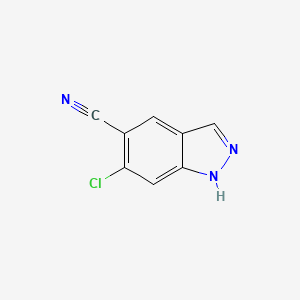

![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)
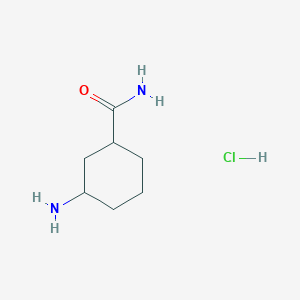


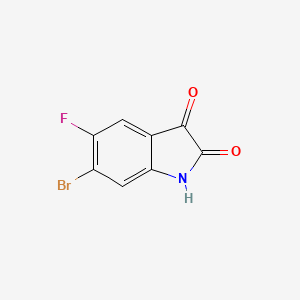
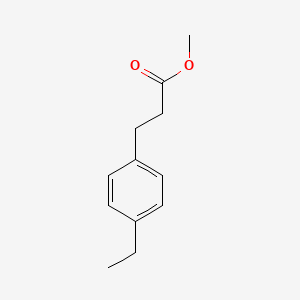
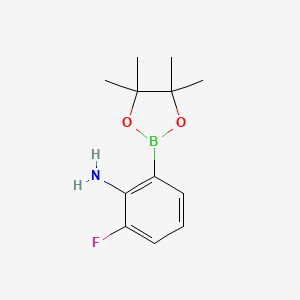

![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)
